molecular formula C17H16ClN3O B12198252 N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

Cat. No.: B12198252
M. Wt: 313.8 g/mol
InChI Key: BYJKSUUONLXDQS-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s structure features a chloro-substituted imidazo[1,2-a]pyridine core with a propanamide group, making it a unique entity in medicinal chemistry.

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

InChI

InChI=1S/C17H16ClN3O/c1-3-15(22)20-17-16(12-6-4-11(2)5-7-12)19-14-9-8-13(18)10-21(14)17/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

BYJKSUUONLXDQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields a variety of substituted imidazo[1,2-a]pyridines. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide, as promising antiviral agents. Research indicates that compounds within this class can inhibit various viruses by targeting specific viral proteins or pathways. For instance, modifications in the imidazo[1,2-a]pyridine framework have shown efficacy against HIV and other viral infections through mechanisms such as reverse transcriptase inhibition and interference with viral replication processes .

Cancer Treatment

The compound's structure suggests potential activity against certain cancer types. Imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit tumor growth by targeting kinases involved in cell proliferation and survival. For example, compounds that selectively inhibit Mer tyrosine kinase (MerTK) have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells .

Anti-inflammatory Properties

There is emerging evidence that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Ndungu et al. (2024)Antiviral ActivityIdentified imidazo[1,2-a]pyridine derivatives as effective inhibitors of HIV reverse transcriptase with IC50 values indicating potent activity .
Zhang et al. (2024)Cancer ResearchDemonstrated that specific structural modifications in imidazo[1,2-a]pyridine compounds enhance their anti-cancer efficacy through kinase inhibition .
Recent In Vitro StudiesAnti-inflammatory EffectsCompounds similar to this compound showed significant reductions in pro-inflammatory cytokines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chloro and propanamide groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development .

Biological Activity

Overview

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific receptors within the central nervous system (CNS). The following sections provide a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The primary biological target for this compound is the ω1-subtype of receptors in the CNS. Binding to these receptors can lead to sedative effects, making the compound a candidate for treating conditions such as insomnia and anxiety disorders.

Binding Affinity

The compound selectively binds to the ω1-subtype of receptors, which are implicated in various neurological functions. The binding affinity and selectivity for these receptors suggest potential therapeutic benefits in modulating CNS activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Sedative Effects : The compound's interaction with ω1 receptors may produce sedative effects, which can be beneficial in treating sleep disorders.
  • Anxiolytic Properties : Preliminary studies suggest that this compound could have anxiolytic effects, helping alleviate anxiety symptoms.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups.
  • In Vitro Assays : Cell-based assays have shown that the compound can modulate neurotransmitter release and receptor activity, supporting its potential role as a CNS depressant.
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of the chloro and methyl substituents on the phenyl ring for enhancing biological activity. Variations in these groups can significantly affect binding affinity and pharmacological outcomes .

Data Table: Biological Activity Summary

Biological Activity Description Reference
Sedative EffectsInduces sedation via ω1 receptor binding
Anxiolytic PropertiesReduces anxiety-like behaviors in animal models
Modulation of NeurotransmittersAlters neurotransmitter release in vitro
Structure-Activity RelationshipImportance of chloro and methyl groups

Q & A

Q. Key findings :

  • Chloro substituent : Enhances lipophilicity (LogP ~5.5) and membrane penetration .
  • 4-Methylphenyl group : Improves π-π stacking with aromatic residues in target proteins .
  • Propanamide chain : Length and flexibility affect binding entropy; shorter chains may reduce potency .

Methodology : Synthesize analogs (e.g., replacing Cl with F or varying methyl positions) and correlate changes in MICs/IC₅₀s with computational descriptors (e.g., Hammett σ) .

Basic: How is the stability of this compound assessed under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine melting/decomposition points .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Advanced: How can conflicting bioactivity data between studies be resolved?

Answer:

  • Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size/media .
  • Control compounds : Include internal standards (e.g., fluconazole for antifungal assays) to normalize inter-lab differences .
  • Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from multiple studies, adjusting for covariates like solvent (DMSO vs. water) .

Basic: What computational tools are used to model the compound’s physicochemical properties?

Answer:

  • LogP prediction : Use MarvinSketch or Open Babel (consensus value ~5.5) .
  • pKa estimation : ADMET Predictor or ACD/Labs to identify ionizable groups (amide NH: pKa ~10–12) .
  • 3D optimization : DFT calculations (B3LYP/6-31G*) for geometry optimization and electrostatic potential mapping .

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